

Thermochemical Profile of 5-Chloro-1-pentene: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-1-pentene

Cat. No.: B1630857

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for **5-Chloro-1-pentene** (CAS No: 928-50-7). Due to the limited availability of direct experimental values for this specific compound, this document presents a compilation of estimated thermochemical properties derived from established group additivity methods, alongside experimental data for analogous compounds, namely 1-pentene and 1-chloropentane, to offer a robust and comparative analysis. Detailed, generalized experimental protocols for the determination of key thermochemical parameters are also provided to guide researchers in acquiring precise experimental data. This guide is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development who require a thorough understanding of the energetic properties of **5-Chloro-1-pentene**.

Introduction

5-Chloro-1-pentene is a halogenated alkene of interest in various chemical syntheses. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction engineering. These parameters govern the energy balance of chemical reactions, predict reaction spontaneity and equilibrium, and are essential for the development of computational models for reaction kinetics and mechanisms. This guide addresses the current gap in publicly

available experimental thermochemical data for **5-Chloro-1-pentene** by providing reliable estimates and a framework for experimental validation.

Physicochemical Properties of 5-Chloro-1-pentene

A summary of the fundamental physicochemical properties of **5-Chloro-1-pentene** is presented in Table 1.

Table 1: Physicochemical Properties of **5-Chloro-1-pentene**

| Property | Value | Source |
|---------------------|----------------------------------|------------------|
| Molecular Formula | C ₅ H ₉ Cl | --INVALID-LINK-- |
| Molecular Weight | 104.578 g/mol | --INVALID-LINK-- |
| CAS Registry Number | 928-50-7 | --INVALID-LINK-- |
| Boiling Point | 101.8 °C at 760 mmHg | LookChem |
| Density | 0.889 g/cm ³ | LookChem |

Estimated Thermochemical Data for 5-Chloro-1-pentene

In the absence of direct experimental data, thermochemical properties for **5-Chloro-1-pentene** have been estimated using the Benson Group Additivity method. This method calculates the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups. The groups present in **5-Chloro-1-pentene** are Cd(H₂), Cd(H)(C), C(C)(H)₂, C(C)(H)₂, and C(Cl)(H)₂. The estimated values are presented in Table 2.

Table 2: Estimated Thermochemical Data for **5-Chloro-1-pentene** (Ideal Gas, 298.15 K)

| Property | Estimated Value | Unit |
|---|-----------------|---------|
| Standard Enthalpy of Formation ($\Delta_f H^\circ$) | -65.3 | kJ/mol |
| Standard Molar Entropy (S°) | 358.2 | J/mol·K |
| Heat Capacity at Constant Pressure (C_p) | 115.7 | J/mol·K |

Thermochemical Data of Analogous Compounds

To provide context and a basis for comparison for the estimated values for **5-Chloro-1-pentene**, experimental thermochemical data for the structurally related compounds 1-pentene and 1-chloropentane are presented in Tables 3 and 4. This data is sourced from the NIST WebBook.

Table 3: Experimental Thermochemical Data for 1-Pentene (Ideal Gas, 298.15 K)

| Property | Value | Unit |
|---|-------------------|---------|
| Standard Enthalpy of Formation ($\Delta_f H^\circ$) | -20.9 ± 0.7 | kJ/mol |
| Standard Molar Entropy (S°) | 347.82 ± 1.26 | J/mol·K |
| Heat Capacity at Constant Pressure (C_p) | 108.2 | J/mol·K |

Table 4: Experimental Thermochemical Data for 1-Chloropentane (Ideal Gas, 298.15 K)

| Property | Value | Unit |
|---|------------------|---------|
| Standard Enthalpy of Formation ($\Delta_f H^\circ$) | -165.3 ± 1.3 | kJ/mol |
| Standard Molar Entropy (S°) | 381.1 ± 1.7 | J/mol·K |
| Heat Capacity at Constant Pressure (C_p) | 130.58 | J/mol·K |

Experimental Protocols for Thermochemical Data Determination

Accurate determination of thermochemical data requires precise experimental techniques. The following sections outline generalized protocols for key measurements.

Determination of Enthalpy of Formation via Bomb Calorimetry

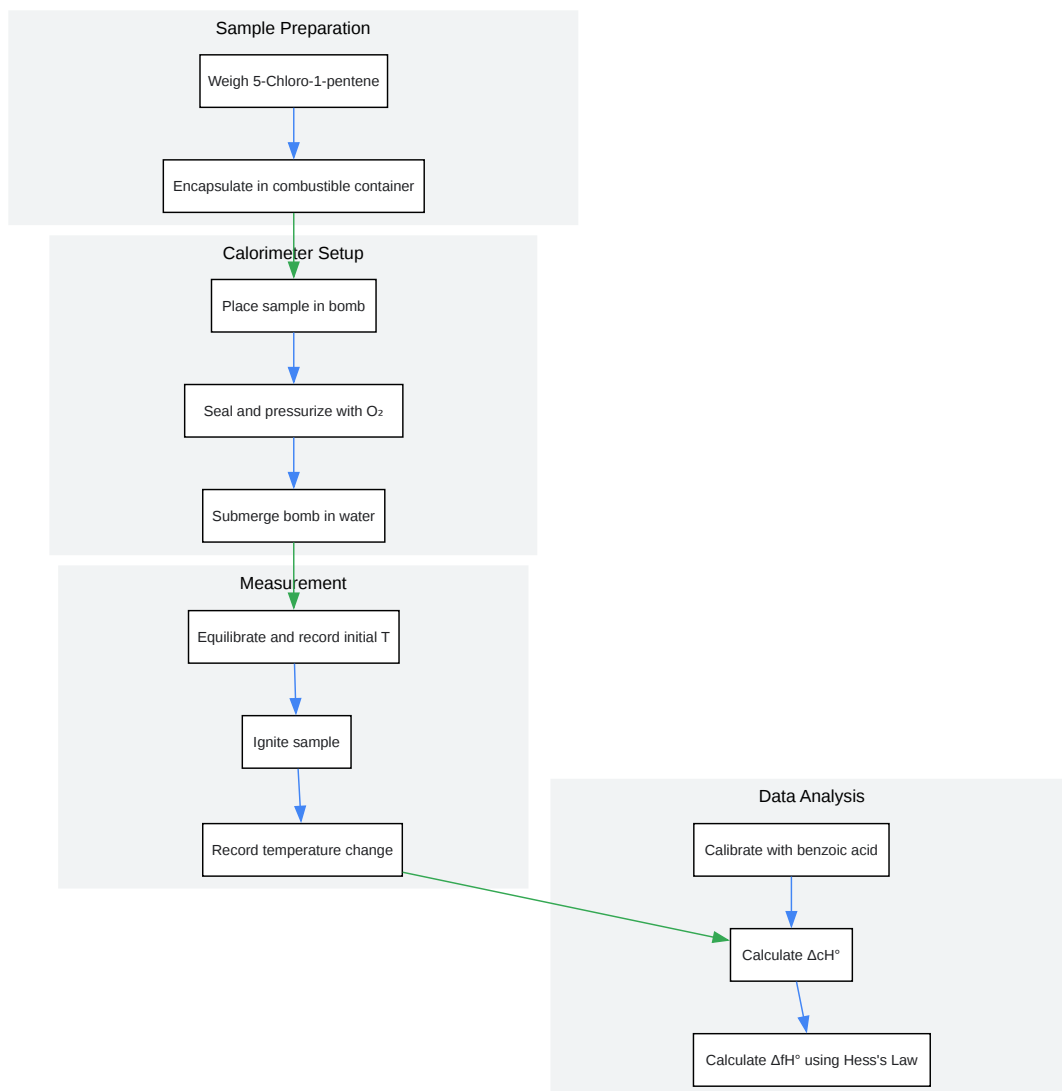
The standard enthalpy of formation ($\Delta_f H^\circ$) of **5-Chloro-1-pentene** can be derived from its enthalpy of combustion ($\Delta_c H^\circ$), which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Generalized Protocol:

- **Sample Preparation:** A precise mass of high-purity **5-Chloro-1-pentene** is encapsulated in a combustible container of known heat of combustion.
- **Calorimeter Assembly:** The sample is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm. The bomb is submerged in a known mass of water in the calorimeter.

- **Temperature Equilibration:** The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Ignition:** The sample is ignited via an electrical fuse.
- **Temperature Monitoring:** The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter is determined by combusting a standard substance (e.g., benzoic acid) with a known heat of combustion. The heat of combustion of the sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of combustion of the capsule and the fuse wire.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, incorporating the standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HCl).



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Bomb calorimetry workflow.

Determination of Standard Molar Entropy via Statistical Mechanics

The standard molar entropy (S°) of **5-Chloro-1-pentene** in the ideal gas state can be calculated using statistical mechanics, based on its molecular properties obtained from spectroscopic data and quantum chemical calculations.

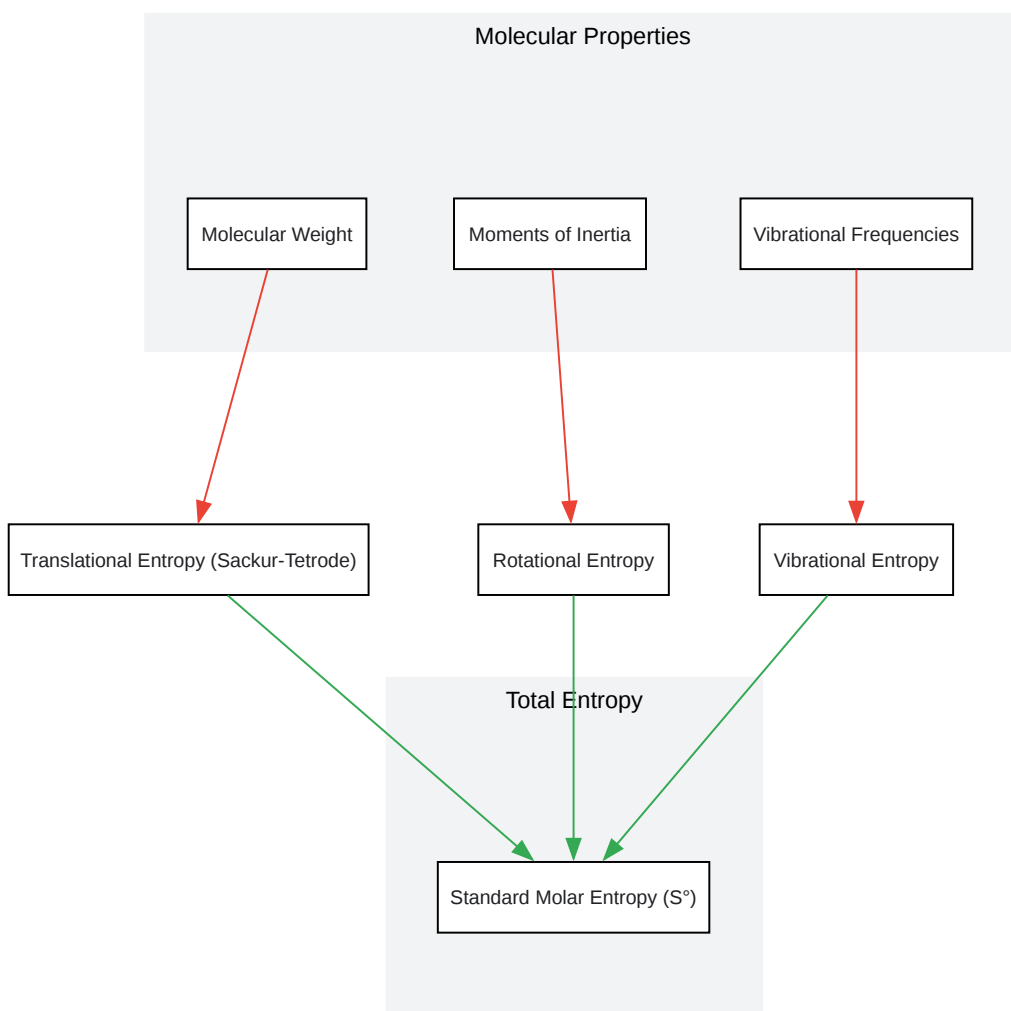
Principle: The total entropy of a molecule is the sum of its translational, rotational, vibrational, and electronic entropies. These contributions are calculated from the molecular weight, moments of inertia, vibrational frequencies, and electronic energy levels.

Generalized Protocol:

- Spectroscopic Analysis:
 - Vibrational Spectroscopy (Infrared and Raman): Obtain the vibrational spectra of **5-Chloro-1-pentene** to determine its fundamental vibrational frequencies.
 - Microwave Spectroscopy: Determine the rotational constants and, from these, the moments of inertia of the molecule.
- Quantum Chemical Calculations:
 - Perform ab initio or density functional theory (DFT) calculations to optimize the molecular geometry and calculate the vibrational frequencies and moments of inertia. This is particularly useful for confirming experimental assignments and for identifying low-frequency torsional modes.
- Calculation of Entropy Contributions:
 - Translational Entropy: Calculated using the Sackur-Tetrode equation, which requires the molecular weight and temperature.
 - Rotational Entropy: Calculated from the moments of inertia and temperature.
 - Vibrational Entropy: Calculated for each vibrational mode using the harmonic oscillator approximation and the measured or calculated vibrational frequencies.
 - Electronic Entropy: For most closed-shell molecules like **5-Chloro-1-pentene**, the electronic ground state is non-degenerate, and this contribution is negligible at standard

temperatures.

- Summation: The total standard molar entropy is the sum of the translational, rotational, and vibrational contributions.



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Statistical mechanics entropy calculation.

Conclusion

This technical guide has presented a comprehensive compilation of the estimated and analogous thermochemical data for **5-Chloro-1-pentene**. While direct experimental values are not currently available in the public domain, the provided estimates based on the Benson Group Additivity method, in conjunction with experimental data for similar compounds, offer a valuable resource for researchers and professionals. The detailed experimental protocols for bomb calorimetry and statistical mechanics calculations provide a clear path for the future acquisition of precise experimental data, which is essential for refining our understanding of the thermodynamic landscape of this important chemical intermediate.

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